What are the chemical properties of dimethyltin sulfide
What are the chemical properties of dimethyltin sulfide
An In-depth Technical Guide to the Chemical Properties and Synthesis of Dimethyltin Sulfide
Introduction
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of dimethyltin sulfide ((CH₃)₂SnS). It is intended for researchers, scientists, and professionals in drug development and materials science. Direct literature on the isolated, simple monomeric compound dimethyltin sulfide is notably scarce. Therefore, this guide adopts a foundational approach, beginning with an in-depth analysis of its critical precursor, dimethyltin dichloride ((CH₃)₂SnCl₂). By understanding the synthesis and properties of this well-documented starting material, we can logically deduce the synthetic pathways to, and the probable chemical characteristics of, dimethyltin sulfide. This document synthesizes data from established organotin chemistry to provide a robust and scientifically grounded perspective.
Part 1: Dimethyltin Dichloride ((CH₃)₂SnCl₂) – The Essential Precursor
Dimethyltin dichloride is a cornerstone organometallic reagent and a principal intermediate in the manufacture of a wide array of dimethyltin compounds.[1] Its chemical behavior and synthesis are paramount to understanding the formation of derivatives such as dimethyltin sulfide.
Core Chemical and Physical Properties
Dimethyltin dichloride is a white crystalline solid under standard conditions.[1] It is highly reactive and moisture-sensitive, hydrolyzing in the presence of water.[1] This reactivity is central to its utility as a precursor.
| Property | Value | Source(s) |
| Chemical Formula | C₂H₆Cl₂Sn | [2] |
| Molar Mass | 219.69 g/mol | [2] |
| Appearance | White crystalline powder/solid | [1] |
| Melting Point | 107-108 °C | N/A |
| Boiling Point | 188-190 °C | [3] |
| Vapor Pressure | 0.225 mmHg (30.0 Pa) at 25°C | [1] |
| Solubility | Soluble in organic solvents; decomposes rapidly in water | [1] |
Industrial Synthesis of Dimethyltin Dichloride
The primary industrial route to dimethyltin dichloride is the "direct synthesis" method, reacting metallic tin with methyl chloride at elevated temperatures and pressures in the presence of a catalyst. This process is highly efficient and provides high-purity products suitable for subsequent chemical transformations.[2][3]
Causality of Experimental Design: The choice of catalyst is critical for reaction efficiency and selectivity. Catalysts such as dimethyl sulfide or dimethyl sulfoxide are employed to facilitate the oxidative addition of methyl chloride to the tin metal.[2] The reaction is performed under pressure to maintain methyl chloride in the liquid phase, increasing its concentration and enhancing reaction rates. The multi-stage temperature and pressure profile ensures controlled reaction initiation, progression, and finally, purification via distillation.[2][3]
Experimental Protocol: High-Pressure Catalytic Synthesis [2][3]
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Reactor Charging: A high-pressure reactor equipped with a robust stirrer, thermometer, and pressure gauge is charged with tin granules (e.g., 250 kg), a catalyst such as dimethyl sulfide (e.g., 30 kg), and tin tetrachloride (e.g., 10 kg) as a reaction initiator.
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Initial Heating: The mixture is heated to approximately 180°C at a controlled rate (e.g., 1.0-1.5°C/min).
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Methyl Chloride Introduction: Gaseous methyl chloride is introduced into the reactor, and the pressure is maintained between 0.9-1.3 MPa. The reaction temperature is controlled in the range of 180-210°C. The reaction is typically continued for approximately 4 hours.
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Reaction Completion & Distillation: After the consumption of methyl chloride ceases, the reaction temperature is increased to 200-240°C and the pressure is raised to 1.3-1.5 MPa for about 2 hours to complete the reaction.
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Product Isolation: The product, dimethyltin dichloride, is isolated by fractional distillation at atmospheric pressure, collecting the fraction that distills between 188°C and 200°C.
Visualization: Synthesis Workflow
Caption: Industrial synthesis workflow for dimethyltin dichloride.
Part 2: Synthesis and Reactivity of Organotin Sulfides
The tin-sulfur bond is a key functional linkage in organometallic chemistry. Organotin sulfides are typically synthesized by reacting an organotin halide with a suitable sulfur source.
General Synthetic Pathway
The most direct and plausible route to dimethyltin sulfide involves the reaction of dimethyltin dichloride with an alkali metal sulfide or hydrogen sulfide. This is a standard salt metathesis or condensation reaction where the thermodynamically stable alkali metal chloride (e.g., NaCl) precipitates, driving the reaction forward.
Reaction: (CH₃)₂SnCl₂ + Na₂S → (CH₃)₂SnS + 2 NaCl
This reaction exchanges the chloride ligands on the tin atom for a sulfide ligand. Depending on stoichiometry and reaction conditions, the product may exist as a simple monomer, but organotin sulfides frequently form cyclic trimers, [(CH₃)₂SnS]₃, or other polymeric structures.
Proposed Experimental Protocol for Dimethyltin Sulfide Synthesis
This protocol is a predictive methodology based on established procedures for analogous organotin compounds.[4]
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Dissolution: Dissolve dimethyltin dichloride in a suitable anhydrous organic solvent, such as ethanol or toluene, under an inert atmosphere (e.g., nitrogen or argon).
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Sulfide Addition: Prepare a solution or slurry of anhydrous sodium sulfide (Na₂S) in a compatible solvent. Add the sodium sulfide solution dropwise to the stirred solution of dimethyltin dichloride at room temperature.
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Reaction & Precipitation: A white precipitate of sodium chloride (NaCl) will form immediately. The reaction mixture should be stirred for several hours at room temperature or with gentle heating to ensure complete reaction.
-
Isolation: The precipitated NaCl is removed by filtration.
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Purification: The solvent is removed from the filtrate under reduced pressure to yield crude dimethyltin sulfide. The product can be further purified by recrystallization or sublimation, depending on its physical properties.
Visualization: Proposed Synthesis of Dimethyltin Sulfide
Caption: Proposed synthesis of dimethyltin sulfide from its dichloride precursor.
Part 3: Inferred Chemical Properties of Dimethyltin Sulfide
While specific experimental data for (CH₃)₂SnS is limited, its properties can be reliably inferred from the extensive knowledge base of organotin chemistry.
Structural and Spectroscopic Properties
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Structure: As mentioned, while a monomeric structure (CH₃)₂Sn=S is conceivable, it is more likely to exist as a cyclic trimer, a six-membered ring of alternating tin and sulfur atoms. This is a common structural motif for diorganotin sulfides.[5]
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¹H NMR Spectroscopy: The proton NMR spectrum is expected to show a sharp singlet corresponding to the six equivalent protons of the two methyl groups. This singlet would be flanked by "satellite" peaks due to coupling with the ¹¹⁷Sn (I=1/2, 7.6% abundance) and ¹¹⁹Sn (I=1/2, 8.6% abundance) isotopes. The magnitude of the two-bond tin-proton coupling constant (²J(Sn-H)) provides valuable structural information.
-
¹¹⁹Sn NMR Spectroscopy: This technique is highly sensitive to the coordination environment of the tin atom. The chemical shift for a four-coordinate tin in a sulfide environment would be expected in a characteristic region, distinguishable from its dichloride precursor.[5]
-
Infrared (IR) Spectroscopy: The IR spectrum would be dominated by C-H stretching and bending modes from the methyl groups. The key diagnostic feature would be the Sn-S stretching frequency, which is expected to appear in the far-infrared region (typically 300-400 cm⁻¹).
Reactivity Profile
The reactivity of dimethyltin sulfide is dictated by the polarity and lability of the tin-sulfur bond.
-
Lewis Acidity/Basicity: The tin atom acts as a Lewis acid, capable of coordinating with Lewis bases. The sulfur atom, with its lone pairs, acts as a Lewis base. This dual character can lead to complex coordination chemistry.
-
Oxidation: The Sn-S bond is susceptible to oxidation. Reaction with oxidizing agents like hydrogen peroxide can lead to the formation of organotin sulfates.[6] This highlights the potential for the sulfur atom to be oxidized to higher oxidation states (sulfoxide, sulfone) while coordinated to the tin center.
-
Protonolysis: The Sn-S bond can be cleaved by protic acids (e.g., HCl), which would likely regenerate dimethyltin dichloride and produce hydrogen sulfide.
-
Exchange Reactions: Dimethyltin sulfide may undergo exchange reactions with other tin compounds, such as dimethyltin dichloride, to form mixed halide-sulfide species.[7]
Part 4: Potential Applications and Toxicological Context
Applications in Research and Industry
Drawing parallels with related compounds, dimethyltin sulfide could find applications in several fields:
-
PVC Stabilization: Diorganotin compounds are widely used as heat stabilizers for PVC. The sulfur-containing derivatives, specifically mercaptides, are particularly effective. Dimethyltin sulfide could serve as a precursor to these active stabilizers.[8]
-
Catalysis: Organotin compounds catalyze various organic reactions, including esterification and transesterification. The specific properties of the Sn-S bond could offer unique catalytic activity.[8]
-
Precursor for Materials Science: It could serve as a single-source precursor for the chemical vapor deposition (CVD) or solution-based synthesis of tin sulfide (SnS) thin films, which are materials of interest for photovoltaic and thermoelectric applications.[9]
Toxicology and Safety Considerations
It is crucial to handle all organotin compounds with extreme caution. Dimethyltin compounds are known to be toxic.
-
Neurotoxicity: Exposure to dimethyltin compounds, primarily through inhalation, has been linked to severe neurological effects in humans, including memory impairment, disorientation, and seizures.[10][11]
-
Immunotoxicity: Organotins, as a class, are known to be potent immunotoxicants, primarily affecting the thymus.
-
General Toxicity: Dimethyltin compounds can cause reproductive and developmental toxicity.[12] The reaction of organotin compounds with biological molecules can be promoted by the homolytic cleavage of Sn-C bonds, leading to the formation of active radicals and oxidative stress.[13]
All experimental work with dimethyltin sulfide or its precursors must be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.
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